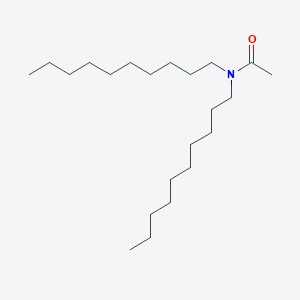
1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized using various methods. This compound has been studied for its potential applications in the field of medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate is not fully understood. However, it is believed to act by modulating the levels of certain neurotransmitters in the brain, including serotonin and dopamine. This compound has also been found to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. In addition, it has been found to have anxiolytic and antidepressant effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate in lab experiments include its potent anti-inflammatory and analgesic effects, as well as its potential use as an antidepressant and anxiolytic agent. However, its limitations include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate. One potential direction is the development of new synthetic methods for the compound that may increase its yield and purity. Another direction is the study of its potential use as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and chronic pain. Additionally, further research is needed to elucidate the compound's mechanism of action and potential side effects.
Métodos De Síntesis
1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate can be synthesized using various methods. One of the most common methods involves the reaction of 4-bromobenzyl chloride with 3,5-dimethoxybenzoyl chloride in the presence of piperazine and sodium carbonate. The resulting product is then treated with oxalic acid to obtain the oxalate salt of the compound.
Aplicaciones Científicas De Investigación
1-(4-bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine oxalate has been studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit significant anti-inflammatory and analgesic properties. In addition, it has been studied for its potential use as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3.C2H2O4/c1-25-18-11-16(12-19(13-18)26-2)20(24)23-9-7-22(8-10-23)14-15-3-5-17(21)6-4-15;3-1(4)2(5)6/h3-6,11-13H,7-10,14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDUSTYQIKXORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4975117.png)
![3-{[(2,4-dichlorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4975119.png)
![4-[({6-(benzylamino)-2-[(4-ethoxyphenyl)amino]-5-nitro-4-pyrimidinyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B4975124.png)

![N-(2-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}ethyl)acetamide](/img/structure/B4975144.png)
![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![(2R*,6S*)-4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-2,6-dimethylmorpholine](/img/structure/B4975161.png)

![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)


![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4975199.png)
![1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)